4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide
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Overview
Description
PMID28092474-Compound-32p: is a synthetic organic compound identified as a Rho kinase 2 (ROCK2) inhibitor . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28092474-Compound-32p involves the use of [5’-32P]pCp (cytidine-3’,5’-bis-phosphate) and RNA ligase . The RNA to be labeled must have a 3’ hydroxyl group, and the synthesis includes two methods:
Industrial Production Methods: The industrial production of PMID28092474-Compound-32p can be achieved through reactor production using two different processes: 32S(n,p)32P and 31P(n,γ)32P . These methods are assessed for their merits and bottlenecks to determine the usefulness of the compound obtained from each process.
Chemical Reactions Analysis
Types of Reactions: PMID28092474-Compound-32p undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, PMID28092474-Compound-32p is used as a ROCK2 inhibitor, which has applications in studying the regulation of various biochemical pathways .
Biology: In biology, the compound is used to study the inhibition of ROCK2, which plays a role in various cellular processes, including cell migration, proliferation, and apoptosis .
Medicine: In medicine, PMID28092474-Compound-32p has shown potential as an anti-cancer agent. It inhibits cancer growth by inducing DNA double-strand breakage, making it a candidate for human clinical trials as a novel anti-cancer drug .
Industry: In the industry, the compound is used in the production of radiopharmaceuticals for medical applications, particularly in the treatment of cancer .
Mechanism of Action
PMID28092474-Compound-32p exerts its effects by inhibiting Rho kinase 2 (ROCK2). This inhibition leads to the regulation of various cellular processes, including the modulation of the cytoskeleton, cell motility, and gene expression . The compound also induces DNA double-strand breakage, which is a unique mechanism not duplicatable by other electron-emitting radioisotopes .
Comparison with Similar Compounds
Compound 32 [PMID 20471253]: Identified as a Rho kinase 2 (ROCK2) inhibitor.
Phosphorus-32 (P-32): A radioactive isotope of phosphorus with beta particle-emitting radiocytotoxic activity.
Uniqueness: PMID28092474-Compound-32p is unique in its ability to inhibit ROCK2 and induce DNA double-strand breakage, making it a promising candidate for anti-cancer therapy . Its specific inhibition of ROCK2 distinguishes it from other similar compounds that may have broader or different targets.
Properties
Molecular Formula |
C16H14FN5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H14FN5O2S/c1-10-19-16(25-21-10)22(14-7-6-13(17)8-18-14)9-11-2-4-12(5-3-11)15(23)20-24/h2-8,24H,9H2,1H3,(H,20,23) |
InChI Key |
RBFLOFRQBMMVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N(CC2=CC=C(C=C2)C(=O)NO)C3=NC=C(C=C3)F |
Origin of Product |
United States |
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